molecular formula C37H43N5O9PdS B609822 Padeliporfine CAS No. 759457-82-4

Padeliporfine

Numéro de catalogue: B609822
Numéro CAS: 759457-82-4
Poids moléculaire: 840.3 g/mol
Clé InChI: ONVJOHYXODCMDN-XNUYRYHJSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Padeliporfin, a water-soluble chlorophyll derivative, is a cytotoxic photosensitizer used for vascular-targeted photodynamic therapy (VTP) for malignancies . The primary target of Padeliporfin is the vascular system of the tumor . It is designed to destroy only cancerous lesions of the prostate, rather than ablating the entire prostate gland .

Mode of Action

Padeliporfin mediates tumor-specific cytotoxicity . It works by destroying target cells through the release of reactive oxygen species in response to an exposure to laser light radiation delivered at a specific wavelength . When activated with 753 nm wavelength laser light, Padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue .

Biochemical Pathways

The biochemical pathway involved in Padeliporfin’s action is the photodynamic therapy pathway . This involves the process of light activation of the photosensitizer (Padeliporfin) localized in the target tissue, which produces reactive oxygen species that work to destroy target cells .

Pharmacokinetics

It is known that padeliporfin is administered intravenously . The drug then accumulates selectively in the tumor tissue . Upon exposure to near-infrared light, typically delivered via optical fibers inserted directly into the prostate, the drug absorbs the light energy and becomes activated .

Result of Action

The result of Padeliporfin’s action is the destruction of cancer cells. It mediates tumor-specific cytotoxicity, working to destroy target cells through the release of reactive oxygen species . This leads to local hypoxia of the target tissue, causing the rapid death of cancer cells .

Analyse Biochimique

Biochemical Properties

Padeliporfin mediates tumor-specific cytotoxicity. It works to destroy target cells through the release of reactive oxygen species in response to exposure to laser light radiation delivered at a specific wavelength . The nature of these interactions is primarily oxidative, leading to local hypoxia of the target tissue .

Cellular Effects

Padeliporfin has significant effects on various types of cells, particularly cancer cells. It influences cell function by causing local hypoxia, which can lead to cell death . This can impact cell signaling pathways and cellular metabolism, although the specific pathways affected may vary depending on the type of cell and its specific biochemical context .

Molecular Mechanism

The molecular mechanism of Padeliporfin involves a photochemical reaction that generates oxygen radicals, including the hydroxyl radical and superoxide radical . These radicals can cause damage to various biomolecules within the cell, leading to cell death .

Temporal Effects in Laboratory Settings

The effects of Padeliporfin can change over time in laboratory settings. While specific details about its stability and degradation are not mentioned in the sources, it is known that Padeliporfin is retained within the vascular system .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the sources, Padeliporfin has been used in clinical trials for the treatment of low-risk prostate cancer . The results of these trials suggest that Padeliporfin can be effective at destroying cancer cells without causing significant harm to surrounding tissues .

Metabolic Pathways

The specific metabolic pathways that Padeliporfin is involved in are not mentioned in the sources. Given its role as a photosensitizer, it is likely that it interacts with pathways involved in oxidative stress and cellular response to hypoxia .

Transport and Distribution

Padeliporfin is retained within the vascular system . This suggests that it may be transported and distributed within cells and tissues via the bloodstream .

Subcellular Localization

Given its role as a photosensitizer and its retention within the vascular system, it is likely that it is localized to areas of the cell that are involved in response to oxidative stress .

Méthodes De Préparation

Padeliporfine est synthétisée par une série de réactions chimiques impliquant des dérivés de la chlorophylle. La voie de synthèse implique généralement la coordination du palladium avec un dérivé de la chlorophylle pour former le composé final . Les conditions réactionnelles comprennent l'utilisation de solvants et de catalyseurs spécifiques pour faciliter le processus de coordination. Les méthodes de production industrielle impliquent une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement élevé et la pureté du produit final .

Activité Biologique

The compound 3-[(2S,3S,12R,13R)-8-acetyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-18-(2-sulfonatoethylcarbamoyl)-2,3,12,13-tetrahydroporphyrin-22,24-diid-2-yl]propanoate; palladium(2+) is a complex that combines the properties of porphyrins with palladium ions. Porphyrins are known for their role in various biological processes and their potential applications in photodynamic therapy (PDT). This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Palladium porphyrin complexes exhibit significant biological activity primarily through the generation of reactive oxygen species (ROS) upon light activation. The heavy atom effect associated with palladium enhances the efficiency of ROS generation compared to free-base porphyrins. This mechanism is crucial for applications in PDT where ROS can induce apoptosis in cancer cells.

Biological Activity and Therapeutic Applications

  • Photodynamic Therapy (PDT) :
    • Palladium porphyrin complexes have shown promise in PDT for cancer treatment. Studies indicate that these complexes can effectively localize within cancer cells and generate ROS upon light exposure.
    • For instance, a comparative study found that palladium complexes demonstrated higher therapeutic activity than their free-base counterparts. The half-maximal inhibitory concentration (IC50) values under light irradiation were significantly lower for palladium complexes—9.6 μM compared to 18.2 μM for free-base porphyrins .
  • Cellular Uptake and Localization :
    • Research has demonstrated that palladium porphyrin complexes preferentially accumulate in lysosomes within cancer cells. This targeted localization enhances their therapeutic efficacy by allowing localized ROS generation where it is most effective .
  • Cytotoxicity :
    • Cytotoxicity assays have shown that these complexes have a favorable biocompatibility profile in dark conditions but exhibit potent cytotoxic effects when activated by light. This dual behavior makes them suitable candidates for selective cancer therapies .

Comparative Analysis of Palladium Porphyrin Complexes

Complex NameIC50 (μM) Light IrradiationLocalizationROS Generation Efficiency
Pd-MonoporNot specifiedNot specifiedLower than Pd-Dipor
Pd-DiporNot specifiedNot specifiedModerate
Pd-Tripor9.6LysosomesHighest
Tripor18.2LysosomesModerate

Case Studies

  • Study on Meso-Tetra-(4-pyridyl)porphyrin/Palladium(II) Complexes :
    • This study synthesized several palladium/pyridylporphyrin complexes and assessed their cytotoxic activities against various cancer cell lines. The results indicated that these complexes exhibited significant cytotoxicity and were effective in inducing apoptosis through ROS generation .
  • Porphyrins as Drug Delivery Systems :
    • Research has explored the use of porphyrin-based systems for drug delivery in tumor targeting. The unique properties of porphyrins allow them to form stable liposome-like structures that can encapsulate therapeutic agents and release them upon activation by light .

Propriétés

Key on ui mechanism of action

Vascular-targeted photodynamic therapy (VTP), or vascular targeted photochemotherapy, is a focal treatment for localized prostate cancer. VTP involves the process of light activation of photosensitizer localized in the target tissue, which produces reactive oxygen species that work to destroy target cells. Padeliporfin is retained within the vascular system. When activated with 753 nm wavelength laser light, padeliporfin triggers a photochemical reaction that generates oxygen radicals (hydroxyl radical, superoxide radical), thereby causing local hypoxia of the target tissue. Nitric oxide radicals are also released, resulting in transient arterial vasodilatation that triggers the release of the vasoconstrictor, endothelin-1. Rapid consumption of the nitric oxide radicals by oxygen radicals leads to the formation of reactive nitrogen species (RNS) including peroxynitrite, in parallel to arterial constriction. Impaired deformability enhances erythrocyte aggregability and formation of blood clots at the interface of the arterial supply of the target tissue, leading to occlusion of the tumour vasculature, or "vascular shutdown." This effect is enhanced by RNS-induced endothelial cell apoptosis and initiation of self-propagated tumour cells necrosis through peroxidation of their membrane.

Numéro CAS

759457-82-4

Formule moléculaire

C37H43N5O9PdS

Poids moléculaire

840.3 g/mol

Nom IUPAC

(7R,8R,12Z,17S,18S)-18-(2-carboxyethyl)-7-ethyl-20-(2-methoxy-2-oxoethyl)-3,8,13,17-tetramethyl-12-(1-oxidoethylidene)-N-(2-sulfoethyl)-8,17,18,22-tetrahydro-7H-porphyrin-2-carboximidate;palladium(2+)

InChI

InChI=1S/C37H45N5O9S.Pd/c1-8-22-17(2)25-16-30-33(21(6)43)19(4)27(40-30)14-26-18(3)23(9-10-31(44)45)35(41-26)24(13-32(46)51-7)36-34(37(47)38-11-12-52(48,49)50)20(5)28(42-36)15-29(22)39-25;/h14-18,22-23,39,43H,8-13H2,1-7H3,(H,38,47)(H,44,45)(H,48,49,50);/q;+2/p-2/b25-16?,26-14?,29-15?,33-21-,36-24?;/t17-,18+,22-,23+;/m1./s1

Clé InChI

ONVJOHYXODCMDN-XNUYRYHJSA-L

SMILES

CCC1C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C(=O)C)C)C)CCC(=O)[O-])CC(=O)OC)C(=O)NCCS(=O)(=O)[O-])C)C.[Pd+2]

SMILES isomérique

CC[C@@H]1[C@H](C2=CC\3=NC(=C(/C3=C(\C)/[O-])C)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

SMILES canonique

CCC1C(C2=CC3=NC(=C(C3=C(C)[O-])C)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=NCCS(=O)(=O)O)[O-])CC(=O)OC)CCC(=O)O)C)C.[Pd+2]

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>5 years if stored properly

Solubilité

Soluble in DMSO, soluble in water.

Stockage

ry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

WST11;  WST-11;  WST 11;  Stakel;  padeliporfin;  palladiumbacteriopheophorbide monolysine taurine.

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.